![molecular formula C11H17N B12991461 3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane](/img/structure/B12991461.png)
3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethylene)-8-azabicyclo[321]octane is a bicyclic compound with a unique structure that includes a cyclopropylmethylene group and an azabicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where an α,β-unsaturated ketone reacts with a trimethylsilylether derivative to form the bicyclo[3.2.1]octane framework . Another method includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: Shares the bicyclic framework but lacks the cyclopropylmethylene group.
Tricyclo[3.2.1.02.7]octane: Contains an additional ring, making it more complex.
8-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic framework.
Uniqueness
3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane is unique due to the presence of both the cyclopropylmethylene group and the azabicyclo[3.2.1]octane framework. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
3-(cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H17N/c1-2-8(1)5-9-6-10-3-4-11(7-9)12-10/h5,8,10-12H,1-4,6-7H2 |
Clé InChI |
GIGIADLIRNFFMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C=C2CC3CCC(C2)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


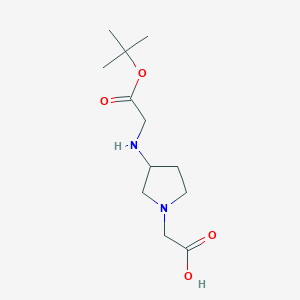
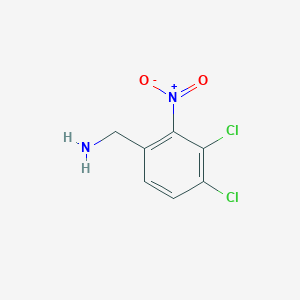
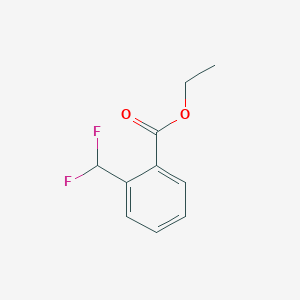



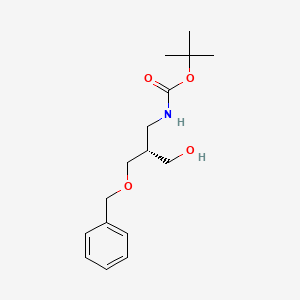
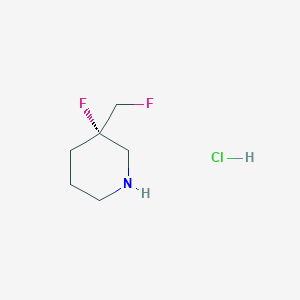
![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)

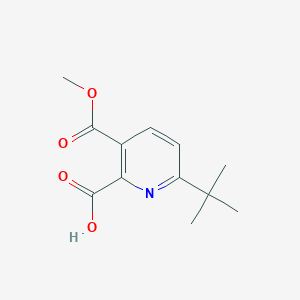
![(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12991431.png)
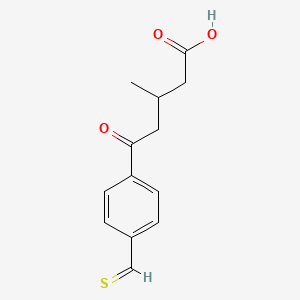
![tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12991460.png)
